molecular formula C13H10O4 B1629247 4-(2,5-Dihydroxyphenyl)benzoic acid CAS No. 31256-22-1

4-(2,5-Dihydroxyphenyl)benzoic acid

Cat. No.: B1629247
CAS No.: 31256-22-1
M. Wt: 230.22 g/mol
InChI Key: VSEKSHQBGNBUAW-UHFFFAOYSA-N
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Description

4-(2,5-Dihydroxyphenyl)benzoic acid is a phenolic acid derivative featuring a benzoic acid core substituted with a 2,5-dihydroxyphenyl group. Phenolic acids, including dihydroxybenzoic acids, are recognized for their diverse bioactivities, such as antiviral, cardioprotective, and antioxidant properties . This article provides a detailed comparison of this compound with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and biological activities.

Properties

CAS No.

31256-22-1

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

4-(2,5-dihydroxyphenyl)benzoic acid

InChI

InChI=1S/C13H10O4/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7,14-15H,(H,16,17)

InChI Key

VSEKSHQBGNBUAW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

  • 4-(2,5-Dihydroxyphenyl)benzoic Acid : Contains a benzoic acid moiety linked to a 2,5-dihydroxyphenyl group. The ortho and para hydroxyl positions on the phenyl ring may enhance hydrogen-bonding capacity and metal chelation.
  • 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) : Hydroxyl groups at the 3,4-positions on the benzoic acid core. This configuration is associated with antioxidant and anti-inflammatory effects .
  • 3,5-Dihydroxybenzoic Acid : Symmetrical hydroxyl substitution at 3,5-positions, linked to cardioprotective properties in epidemiological studies .
  • Methyl 2,5-Dihydroxybenzeneacetate : An ester derivative with a 2,5-dihydroxyphenyl group attached to an acetate methyl ester. This modification enhances lipophilicity and anti-HIV activity (EC50 = 9.80–11.70 μM) .

Table 1: Structural Comparison of Key Analogues

Compound Substituent Positions Functional Group Notable Properties
This compound 2,5 (phenyl), 4 (benzoic acid) Carboxylic acid Potential H-bonding, chelation
3,4-Dihydroxybenzoic acid 3,4 (benzoic acid) Carboxylic acid Antioxidant, anti-inflammatory
Methyl 2,5-dihydroxybenzeneacetate 2,5 (phenyl) Methyl ester Anti-HIV (EC50 = 9.80 μM)
Tyrphostin AG957 2,5 (phenyl) Methyl ester, benzamide Tyrosine kinase inhibitor

Physicochemical Properties

  • Solubility : The presence of hydroxyl groups increases water solubility, while esterification (e.g., methyl esters) enhances lipid solubility. For example, 4-hydroxybenzoic acid is water-soluble but less bioactive than its ester derivatives .
  • Crystallinity : 4-(2,5-dihexyloxyphenyl)benzoic acid forms dimers via O–H⋯O hydrogen bonds in its crystal lattice, a feature likely shared with this compound .

Anti-HIV Activity

  • Ester Derivatives : Methyl 2,5-dihydroxybenzeneacetate (EC50 = 9.80 μM) and ethyl 2,5-dihydroxyphenyl acetate (EC50 = 9.93 μM) exhibit potent inhibition of HIV-1 replication, attributed to their ability to disrupt viral entry or replication machinery .
  • Carboxylic Acid vs. Ester : The ester group in these derivatives improves cell membrane permeability compared to the parent carboxylic acid, enhancing bioavailability .

Cardioprotective Effects

  • 3,5-Dihydroxybenzoic Acid: Associated with reduced atherosclerotic risk in low (poly)phenol intake groups, likely due to anti-inflammatory pathways .
  • 3,4-Dihydroxybenzoic Acid : Demonstrates antioxidant activity by scavenging free radicals, contributing to cardiovascular health .

Data Tables

Table 2: Anti-HIV Activity of 2,5-Dihydroxyphenyl Derivatives

Compound EC50 (μM) CC50 (μM) Selectivity Index (SI)
Methyl 2,5-dihydroxybenzeneacetate 11.70 >200 >17.09
Ethyl 2,5-dihydroxyphenyl acetate 9.93 >200 >20.14
Butyl 2,5-dihydroxyphenyl acetate 9.80 >200 >20.40

Source :

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